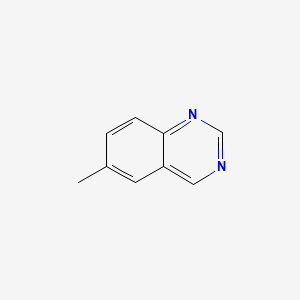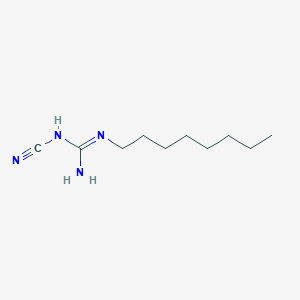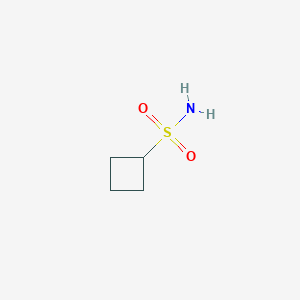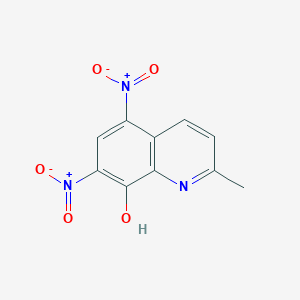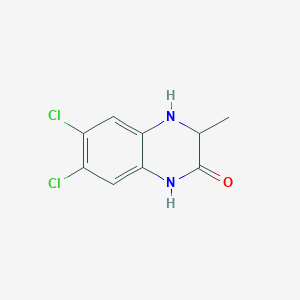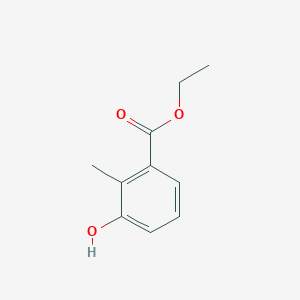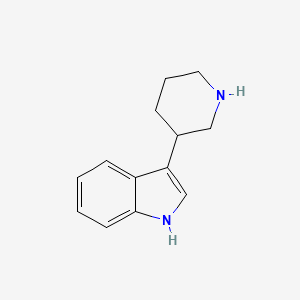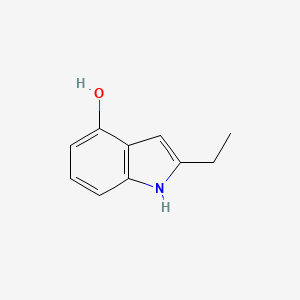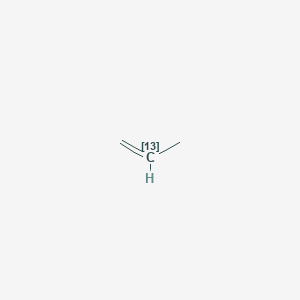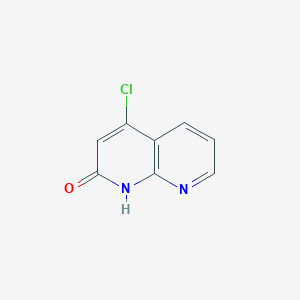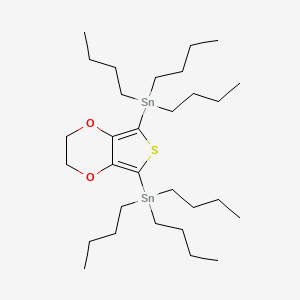
2-(p-Tolylethynyl)aniline
Vue d'ensemble
Description
2-(p-Tolylethynyl)aniline, also known as 2-(p-tolyl)ethynylaniline, is a derivative of aniline, an aromatic amine compound. It is used as a precursor for the synthesis of various compounds, including pharmaceuticals and materials. It is also used as a reagent for the synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
1. Sensor Applications
2-(p-Tolylethynyl)aniline and its derivatives, like poly(aniline), have been extensively researched for their potential in sensor applications. Poly(aniline), for instance, has been utilized as a pH electrode and in creating sensors that react to changes in electron density or physical distortions upon analyte binding, due to its proton-coupled redox chemistry and pH-dependent properties (Shoji & Freund, 2001).
2. Electrochemistry and Polymerization
The electrooxidation of aniline has been studied to understand the polymer chain growth of aniline. This approach involves direct sampling from a reacting electrolyte for mass spectrometric analysis, allowing for real-time monitoring of the polymer chain growth (Yu et al., 2018). Moreover, the electrochemical preparation of polyaniline nanowires from aniline and their performance have been examined (Wu et al., 2018).
3. Environmental Applications
2-(p-Tolylethynyl)aniline and its derivatives have been applied in environmental contexts, such as the mineralization of aniline in wastewater treatment using specific catalysts and electrochemical processes (Brillas et al., 1996).
4. Photophysical Properties
Research has been conducted on the photophysical properties of certain derivatives, such as endohedral amine-functionalized bis(phosphine) Pt(II) complexes, which act as models for emissive metallacycles. These studies have provided insights into the electronic transitions and photophysical behavior of these complexes (Pollock et al., 2013).
5. Electronic and Vibrational Spectroscopy
In-depth studies of the molecular and electronic structures, vibrational frequencies, and spectroscopic properties of aniline and its radical cations have been carried out. These studies offer detailed insights into bonding changes upon ionization and the stabilization mechanisms in these compounds (Wojciechowski et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWJMXJVGEQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559121 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylethynyl)aniline | |
CAS RN |
124643-45-4 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

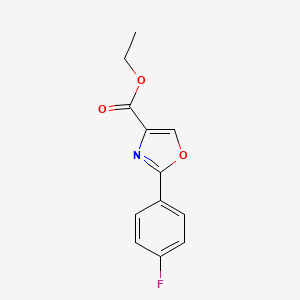
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
